1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS No.: 937598-78-2
Cat. No.: VC8423484
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937598-78-2 |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23) |
| Standard InChI Key | AMIFSJBVJVHAJY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4 |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a fused pyrazolo[3,4-b]pyridine core substituted with a benzyl group at the 1-position, a cyclopropyl moiety at the 6-position, and a methyl group at the 3-position. The carboxylic acid functional group at the 4-position enhances its potential for hydrogen bonding and salt formation, critical for bioavailability and target interaction .
Table 1: Key Identifiers and Descriptors
Spectral and Computational Data
The InChI (International Chemical Identifier) string for this compound, InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23), encodes its stereochemical and connectivity details . Computational models predict a boiling point of 530.6±50.0 °C and a density of 1.4±0.1 g/cm³, though experimental validation remains pending .
Synthesis and Structural Analogues
Structural Analogues and Activity Trends
Analogues with modifications at the 1-, 3-, and 6-positions demonstrate varied bioactivities:
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1-(4-Chlorobenzyl) variants (e.g., PubChem CID 19616696) show enhanced metabolic stability due to halogenation .
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PPARα agonists like compound A and B in pyrazolo[3,4-b]pyridine derivatives exhibit 100-fold transactivation efficacy at micromolar concentrations, mediated by hydrogen bonding with Tyr464 and Ser280 in the PPARα ligand-binding domain .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
The carboxylic acid group confers moderate aqueous solubility (~0.1–1 mg/mL at pH 7.4), while the benzyl and cyclopropyl substituents increase logP values, suggesting moderate lipophilicity (predicted logP = 2.8–3.2) . These properties balance membrane permeability and solubility, making the compound suitable for oral drug development.
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), pyrazolo[3,4-b]pyridines typically degrade <5% over 30 days, with hydrolysis at the carboxylic acid group being the primary degradation pathway.
Biological Activity and Mechanistic Insights
Applications in Drug Discovery
Metabolic Disorder Therapeutics
Given PPARα’s role in lipid metabolism, this compound could be optimized for dyslipidemia or type 2 diabetes. Structural tweaks, such as fluorination at the benzyl ring, may improve potency and selectivity .
Oncological Applications
Pyrazolo[3,4-b]pyridines inhibit kinases like BRAF and CDK4/6. Molecular docking studies suggest that the cyclopropyl group may sterically hinder ATP-binding pockets in oncogenic kinases.
Future Research Directions
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